molecular formula C17H16N2O2 B2900438 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-22-8

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2900438
CAS No.: 941969-22-8
M. Wt: 280.327
InChI Key: ZHOKIFGIZAVQJW-UHFFFAOYSA-N
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Description

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. The compound consists of a furo[3,2-b]pyridine core with a carboxamide group at the 2-position, a methyl group at the 5-position, and a phenethyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and a furan derivative. The reaction conditions often include the use of a strong base and a solvent like dimethylformamide (DMF).

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Methylation and Phenethylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate. The phenethyl group can be attached via a nucleophilic substitution reaction using phenethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenethylamine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyridone-5-carboxamide: Shares a similar pyridine core but lacks the furan ring and phenethyl group.

    Indole-2-carboxamide Derivatives: Similar in having a carboxamide group but differ in the core structure and substituents.

Uniqueness

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its combination of a furo[3,2-b]pyridine core with a carboxamide group, a methyl group, and a phenethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-8-15-14(19-12)11-16(21-15)17(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKIFGIZAVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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